leukotriene E4

Descripción general

Descripción

El leucotrieno E4 es un leucotrieno cisteinílico involucrado en la inflamación. Es producido por varios tipos de glóbulos blancos, incluyendo eosinófilos, mastocitos, macrófagos tisulares y basófilos. El leucotrieno E4 es el leucotrieno cisteinílico final y más estable formado a partir de la conversión secuencial del leucotrieno C4 a leucotrieno D4 y luego a leucotrieno E4 . Se sabe que se acumula en la condensación del aliento, el plasma y la orina, lo que lo convierte en el leucotrieno cisteinílico dominante detectado en fluidos biológicos .

Métodos De Preparación

El leucotrieno E4 se sintetiza a partir del ácido araquidónico a través de la vía de la 5-lipoxigenasa. La ruta sintética implica la conversión del ácido araquidónico a leucotrieno A4, que luego se convierte en leucotrieno C4 mediante la adición de glutatión. El leucotrieno C4 se convierte posteriormente en leucotrieno D4 mediante la eliminación de un residuo de ácido glutámico y, finalmente, el leucotrieno D4 se convierte en leucotrieno E4 mediante la eliminación de un residuo de glicina

Análisis De Reacciones Químicas

Metabolic Reactions

LTE<sub>4</sub> undergoes further enzymatic modifications:

Structural Data :

Receptor Interactions

Though LTE<sub>4</sub> binds weakly to classical cysteinyl leukotriene receptors (CysLT<sub>1</sub>/CysLT<sub>2</sub>), it activates unique signaling pathways:

Mechanistic Insights :

- LTE<sub>4</sub> induces sustained calcium flux in mast cells, distinct from LTD<sub>4</sub> .

- In aspirin-exacerbated respiratory disease (AERD), LTE<sub>4</sub> causes bronchoconstriction at lower thresholds than other leukotrienes .

Analytical Detection Methods

Quantification of LTE<sub>4</sub> relies on advanced techniques:

| Method | Sensitivity | Application | Reference |

|---|---|---|---|

| LC-MS/MS | 0.5 pg/mg creatinine | Clinical diagnostics (asthma, AERD) | |

| ELISA | 2.0 pg/mL | Research studies on eosinophilic inflammation |

Clinical Relevance :

- Urinary LTE<sub>4</sub> levels >241 pg/mg creatinine indicate aspirin sensitivity with 92% specificity .

- Elevated LTE<sub>4</sub> correlates with eosinophil activation in chronic eosinophilic pneumonia .

Chemical Stability and Degradation

LTE<sub>4</sub>’s stability under varying conditions:

Synthetic Routes

Total synthesis of LTE<sub>4</sub> involves stereoselective steps:

| Step | Reaction | Key Intermediate |

|---|---|---|

| 1 | Wittig olefination | (7E,9E,11Z,14Z)-Icosatetraenoic acid |

| 2 | Cysteine conjugation | 5S-hydroxy-6R-S-cysteinyl adduct |

Challenges :

Aplicaciones Científicas De Investigación

Diagnostic Biomarker

Chronic Rhinosinusitis (CRS)

LTE4 serves as a non-invasive biomarker for assessing inflammation in patients with CRS. A study involving 153 patients demonstrated that urinary LTE4 levels were significantly higher in CRS patients compared to healthy controls (1652 vs. 1065 pg/mg creatinine, p = 0.032). Additionally, comorbid asthma was associated with elevated LTE4 levels, indicating its potential as a diagnostic tool for stratifying CRS severity based on underlying conditions .

Eosinophilic Pneumonia

In eosinophilic pneumonia (EP), increased urinary LTE4 concentrations correlate with acute exacerbations, suggesting its utility in monitoring disease activity. One study found median LTE4 levels of 719 pg/mg creatinine during exacerbations, significantly higher than those observed in asthmatics and healthy controls . This correlation emphasizes the importance of LTE4 in managing EP and potentially guiding treatment decisions.

Role in Asthma and Allergic Conditions

Asthma Phenotyping

LTE4 is crucial for phenotyping asthma, particularly in patients with type 2 inflammation. Elevated urinary LTE4 levels have been linked to poor lung function and increased eosinophilic activity, making it a valuable marker for identifying asthma subtypes that may respond to specific therapies targeting leukotriene pathways .

Aspirin-Exacerbated Respiratory Disease (AERD)

In patients with AERD, LTE4 levels rise significantly following aspirin challenges, reflecting the inflammatory response associated with this condition. The sensitivity of LTE4 changes post-challenge provides insights into the pathophysiology of AERD and aids in its diagnosis .

Therapeutic Implications

Targeting Inflammatory Pathways

Given its role in inflammation, LTE4 is a target for therapeutic interventions aimed at reducing eosinophilic inflammation in asthma and allergic diseases. Research indicates that medications inhibiting leukotriene synthesis or action can improve clinical outcomes for patients with elevated LTE4 levels .

Management of Sickle Cell Disease

LTE4 has also been implicated in sickle cell disease, where it correlates with pain episodes and acute chest syndrome. Elevated urinary LTE4 levels may serve as a predictive marker for these complications, highlighting the need for further investigation into targeted therapies that could mitigate these risks .

Data Summary Table

| Condition | Application of LTE4 | Key Findings |

|---|---|---|

| Chronic Rhinosinusitis (CRS) | Diagnostic biomarker | Higher uLTE4 levels in CRS vs. controls; influenced by asthma |

| Eosinophilic Pneumonia | Monitoring disease activity | Elevated uLTE4 during exacerbations correlates with clinical status |

| Asthma | Phenotyping and management | Elevated uLTE4 linked to poor lung function and eosinophilia |

| Aspirin-Exacerbated Respiratory Disease (AERD) | Diagnostic tool | Significant rise in uLTE4 post-aspirin challenge |

| Sickle Cell Disease | Predictive marker for complications | Correlation between uLTE4 levels and pain/acute chest syndrome |

Case Studies

-

Eosinophilic Pneumonia Management

A cohort study tracked urinary LTE4 concentrations in 30 EP patients during acute exacerbations. Results indicated that monitoring LTE4 could help predict exacerbation severity and guide corticosteroid therapy adjustments. -

Asthma Phenotyping

In a clinical trial involving 100 asthmatic patients, those with elevated urinary LTE4 were more likely to respond positively to leukotriene receptor antagonists compared to those with normal levels. -

AERD Diagnosis

A study involving aspirin challenges showed that patients with AERD exhibited a significant increase in urinary LTE4 compared to aspirin-tolerant asthmatics, reinforcing its role as a diagnostic biomarker.

Mecanismo De Acción

El leucotrieno E4 ejerce sus efectos a través de sus interacciones con receptores específicos en las células diana. Se sabe que mejora la permeabilidad de las células endoteliales, promueve la broncoconstricción y contribuye a la inflamación. Los objetivos moleculares y las vías involucradas en su mecanismo de acción incluyen los receptores de leucotrienos cisteinílicos, que median sus efectos sobre la contracción del músculo liso, la permeabilidad vascular y el reclutamiento de células inmunitarias .

Comparación Con Compuestos Similares

El leucotrieno E4 forma parte de la familia de los leucotrienos cisteinílicos, que también incluye el leucotrieno C4 y el leucotrieno D4. Estos compuestos comparten estructuras y funciones similares, pero difieren en su estabilidad y actividad biológica. El leucotrieno E4 es el más estable de los leucotrienos cisteinílicos y se acumula en fluidos biológicos, lo que lo convierte en un biomarcador útil para monitorear las respuestas inflamatorias . En comparación con el leucotrieno C4 y el leucotrieno D4, el leucotrieno E4 tiene una vida media más larga y se detecta más fácilmente en estudios clínicos .

Actividad Biológica

Leukotriene E4 (LTE4) is a potent lipid mediator derived from arachidonic acid metabolism, primarily involved in inflammatory and allergic responses. It is part of the cysteinyl leukotriene (CysLT) family, which also includes leukotrienes C4 (LTC4) and D4 (LTD4). LTE4 has garnered attention due to its significant biological activities, particularly in conditions such as asthma, allergic rhinitis, and aspirin-exacerbated respiratory disease (AERD).

- Receptor Interactions : LTE4 acts through specific receptors, primarily the CysLT1 receptor. Research indicates that LTE4 can induce prolonged signaling through this receptor, affecting various cellular responses. For instance, studies have shown that LTE4 is more effective than LTD4 in regulating gene expression in human mast cells (LAD2 cells), influencing the expression of chemokines and growth factors essential for inflammatory processes .

- Eosinophil Activation : LTE4 plays a crucial role in eosinophil biology. It has been demonstrated to induce eosinophil degranulation and chemotaxis, which are critical in asthma pathophysiology. However, LTE4 may also inhibit certain eosinophil functions under specific conditions, suggesting a complex role in immune responses .

- Inflammatory Responses : LTE4 is known to enhance the permeability of blood vessels and promote mucus secretion, contributing to airway obstruction and inflammation in asthma. Its levels are significantly elevated in patients with AERD following aspirin exposure, correlating with increased eosinophil counts and exacerbated respiratory symptoms .

Table 1: Summary of Key Studies on LTE4

| Study | Findings | Methodology |

|---|---|---|

| PMC4127125 | LTE4 induces eosinophil degranulation but inhibits spontaneous EDN release | In vitro assays on human eosinophils |

| Nature Srep20461 | LTE4 regulates gene expression more potently than LTD4 in LAD2 cells | Microarray analysis post-stimulation |

| Science.gov | Elevated LTE4 levels observed in AERD patients post-aspirin challenge | Urinary immunoassays before and after aspirin administration |

Case Study: Aspirin-Exacerbated Respiratory Disease (AERD)

AERD is characterized by severe respiratory reactions following the ingestion of aspirin or other non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving patients with AERD, urinary levels of LTE4 were measured before and after aspirin challenges. The results indicated a significant increase in LTE4 levels correlating with clinical symptoms such as bronchospasm and increased eosinophilic inflammation .

Clinical Implications

The biological activity of LTE4 has significant implications for therapeutic strategies targeting inflammatory diseases:

- Asthma Management : Given its role in promoting eosinophilic inflammation, targeting LTE4 signaling pathways may offer new avenues for asthma treatment.

- AERD Treatment : Understanding the mechanisms by which LTE4 exacerbates respiratory symptoms can lead to better management strategies for patients suffering from AERD.

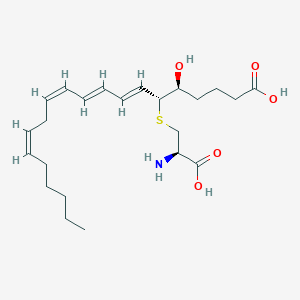

Propiedades

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H37NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-21(30-18-19(24)23(28)29)20(25)15-14-17-22(26)27/h6-7,9-13,16,19-21,25H,2-5,8,14-15,17-18,24H2,1H3,(H,26,27)(H,28,29)/b7-6-,10-9-,12-11+,16-13+/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTZRAYGBFWZKMX-FRFVZSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897510 | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

75715-89-8 | |

| Record name | Leukotriene E4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75715-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene E4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075715898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotriene E4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUKOTRIENE E4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EYT8ATL7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Leukotriene E4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.